molecular formula C15H14N4 B1297496 2-Benzyl-3-hydrazinoquinoxaline CAS No. 223929-23-5

2-Benzyl-3-hydrazinoquinoxaline

Cat. No.: B1297496
CAS No.: 223929-23-5
M. Wt: 250.30 g/mol
InChI Key: VVXTVQMXZGMAAH-UHFFFAOYSA-N
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Description

1-(3-Benzylquinoxalin-2-yl)hydrazine is a compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Biochemical Analysis

Biochemical Properties

2-Benzyl-3-hydrazinoquinoxaline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrazones with aldehydes and ketones, which can be crucial in studying enzyme mechanisms and protein modifications . The nature of these interactions often involves nucleophilic attack by the hydrazino group on electrophilic carbonyl groups, leading to the formation of stable hydrazone linkages.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and alter their activity. For example, it can inhibit or activate enzymes by forming covalent bonds with their active sites, thereby affecting their catalytic activity . This compound can also interact with DNA or RNA, leading to changes in gene expression and subsequent cellular responses. The binding interactions are often mediated by the hydrazino group, which can form stable linkages with nucleophilic centers on biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause cellular damage and disrupt normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA or to the mitochondria to affect metabolic processes. The precise localization of this compound within cells determines its specific biological effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-benzylquinoxalin-2-yl)hydrazine typically involves the preparation of 3-benzyl-2-hydrazinoquinoxaline, which is then coupled with various reagents to form the desired product. One common method involves the use of benzylsulfonyl hydrazides as benzylating agents in the presence of a copper catalyst (CuCN) and an oxidant (DTBP) to achieve the C-3 benzylation of quinoxalin-2(1H)-ones .

Industrial Production Methods

While specific industrial production methods for 1-(3-benzylquinoxalin-2-yl)hydrazine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzylquinoxalin-2-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoxaline ring or the hydrazine moiety.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit unique biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Benzylquinoxalin-2-yl)hydrazine is unique due to its specific hydrazine and benzyl substituents, which confer distinct chemical reactivity and biological activity. Its ability to inhibit MAOB and its potential antimicrobial properties make it a valuable compound for further research and development.

Properties

IUPAC Name

(3-benzylquinoxalin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-19-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXTVQMXZGMAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333186
Record name 2-benzyl-3-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223929-23-5
Record name 2-benzyl-3-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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